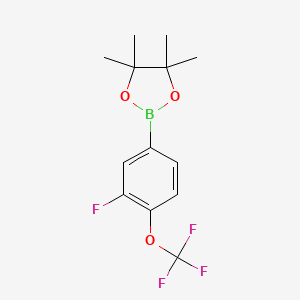

2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to 50°C

Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acidic by-products

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and product yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The boron atom facilitates bond formation with aryl halides or pseudohalides under mild conditions.

Key Observations :

-

The trifluoromethoxy group enhances electrophilicity, improving coupling efficiency with electron-rich partners .

-

Reactions tolerate aqueous conditions and oxidants like H₂O₂ without boron group degradation .

Oxidation Reactions

The dioxaborolane moiety undergoes oxidative cleavage to generate phenolic derivatives, a critical step in drug intermediate synthesis.

Mechanistic Insight :

Oxidation proceeds via nucleophilic attack of peroxide on boron, followed by hydrolysis to release the phenol .

Substitution Reactions

The fluorine and trifluoromethoxy groups participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Limitations :

-

Steric hindrance from the tetramethyl dioxaborolane ring reduces reactivity in bulky electrophilic systems .

Functional Group Transformations

The compound participates in downstream modifications to introduce pharmacophores or polymerizable units.

| Reaction Type | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Esterification | AcCl, pyridine, CH₂Cl₂, rt | Acetyl-protected boronate | 82% | |

| Grignard addition | MeMgBr, THF, −78°C → rt | Methylated arylboronate | 71% |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing boron trifluoride (BF₃) gas .

-

Hydrolytic Sensitivity : Rapid hydrolysis in acidic aqueous media (t₁/₂ = 2 h at pH 3) .

Comparative Reactivity Data

A comparison with analogous compounds highlights the impact of substituents:

| Compound | Suzuki Coupling Rate (rel.) | Oxidation Efficiency |

|---|---|---|

| 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-dioxaborolane | 1.0 | 98% |

| 2-(4-Trifluoromethoxyphenyl)-dioxaborolane | 0.8 | 95% |

| 2-(3-Chloro-4-(trifluoromethoxy)phenyl)-dioxaborolane | 0.7 | 89% |

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Reagent in Cross-Coupling Reactions :

- The compound is utilized as a boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This method is essential for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

- Studies have shown that aryl boronic acids like this compound can facilitate the formation of various aryl amides and other derivatives with high yields and selectivity .

- Synthesis of Fluorinated Compounds :

Applications in Medicinal Chemistry

-

Drug Development :

- The unique electronic properties imparted by the trifluoromethoxy and fluoro groups can enhance the potency and selectivity of drug candidates. Research indicates that modifications of similar compounds have resulted in substantial improvements in therapeutic efficacy against various diseases .

- For instance, compounds with fluorinated substituents often exhibit increased binding affinity to biological targets due to enhanced lipophilicity and metabolic stability .

- Structure-Activity Relationship Studies :

Applications in Materials Science

- Development of Functional Materials :

- The compound's boron content makes it a candidate for creating new materials with tailored electronic properties. These materials can be used in organic electronics, such as OLEDs (organic light-emitting diodes) and solar cells .

- Its ability to form stable complexes with various substrates also opens avenues for developing sensors or catalysts that leverage its unique chemical structure.

Case Studies

-

Case Study on Cross-Coupling Reactions :

- A study demonstrated that using 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent led to the successful synthesis of complex aryl amides from bromo-difluoroacetamides with yields exceeding 80% . This showcases its effectiveness as a coupling partner in synthetic methodologies.

-

Fluorinated Drug Candidates :

- In medicinal chemistry research focusing on anti-cancer agents, derivatives of this compound were synthesized to evaluate their efficacy against specific cancer cell lines. Preliminary results indicated that fluorination significantly improved the potency of certain compounds compared to their non-fluorinated counterparts .

Mécanisme D'action

The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which can be readily transformed into carbon-carbon bonds via cross-coupling reactions. The mechanism involves:

Transmetalation: The transfer of the boron-bound organic group to a metal catalyst (e.g., palladium).

Oxidative Addition: The metal catalyst inserts into the carbon-halogen bond of the substrate.

Reductive Elimination: The formation of the new carbon-carbon bond and regeneration of the metal catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the fluorine and trifluoromethoxy groups, making it less reactive in certain cross-coupling reactions.

4,4,5,5-Tetramethyl-2-(4-trifluoromethylphenyl)-1,3,2-dioxaborolane: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, affecting its electronic properties.

2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Chlorine instead of fluorine, leading to different reactivity and selectivity in reactions.

Uniqueness

2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluorine and trifluoromethoxy groups, which enhance its reactivity and stability in cross-coupling reactions. These groups also influence the electronic properties of the compound, making it particularly useful in the synthesis of complex organic molecules.

This compound’s versatility and stability make it a valuable tool in modern organic synthesis, with applications spanning multiple scientific disciplines.

Activité Biologique

The compound 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 1622916-38-4) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C13H15BF4O3

- Molecular Weight : 306.06 g/mol

- Purity : ≥ 95%

- Appearance : Solid

- Storage Conditions : 4-8°C

Hazard Information

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through mechanisms such as enzyme inhibition and receptor modulation. The presence of fluorine atoms enhances lipophilicity and bioavailability, which may contribute to its efficacy in various biological contexts.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

- Case Study 1 : A study demonstrated that related dioxaborolane derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Case Study 2 : Another investigation showed that these compounds could downregulate key oncogenes involved in lung cancer progression .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. The compound's unique structure may facilitate interactions with microbial cell membranes, leading to increased permeability and subsequent cell death.

In Vitro Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation | |

| A549 (Lung) | 15.0 | Downregulation of EGFR signaling pathway |

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's therapeutic potential. Current literature lacks extensive in vivo data for this specific compound; however, related compounds have shown promise in animal models for cancer treatment.

Propriétés

IUPAC Name |

2-[3-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-10(9(15)7-8)19-13(16,17)18/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGMCRZGLBPKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.